molecular formula C13H16N4O B2410291 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide CAS No. 2034284-09-6

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide

Cat. No. B2410291
CAS RN: 2034284-09-6
M. Wt: 244.298
InChI Key: SLUXPPOLMBBUKZ-UHFFFAOYSA-N
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Description

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs) . For example, some hydrazine-coupled pyrazoles were successfully synthesized .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using techniques like X-ray diffraction . The quantum parameters of the prepared compound are investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

Pyrazole derivatives are known to exhibit various chemical reactions. For instance, they have been used in the ring-opening polymerization of rac-lactide .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often analyzed using techniques like 1H NMR and 13C NMR .

Scientific Research Applications

Synthesis and Biological Applications

  • Insecticidal and Antibacterial Potential

    A study by Deohate and Palaspagar (2020) discussed the synthesis of pyrimidine linked pyrazole heterocyclics, including structures related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)isonicotinamide, by microwave irradiative cyclocondensation. These compounds exhibited notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing their potential in pest control and as antimicrobial agents (Deohate & Palaspagar, 2020).

  • Anticancer Activity

    Research on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole has indicated potential anticancer activities. These studies highlight the versatility of pyrazole derivatives in drug development, particularly in exploring new treatments for cancer (Metwally, Abdelrazek, & Eldaly, 2016).

  • Antimicrobial and Antioxidant Activity

    A series of tetra substituted pyrazolines were evaluated for their antibacterial, antifungal, and antioxidant activities. These compounds demonstrated significant biological activity, suggesting their potential use in developing new therapeutic agents with antimicrobial and antioxidant properties (Govindaraju et al., 2012).

Mechanism of Action

The mechanism of action of pyrazole derivatives often involves binding to specific proteins or enzymes. For example, some pyrazole derivatives have shown high affinity for αvβ6 integrin in a radioligand binding assay .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary widely depending on the specific compound. Some pyrazole derivatives have been found to have low toxicity and high selectivity .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-9-12(16-17(10)2)5-8-15-13(18)11-3-6-14-7-4-11/h3-4,6-7,9H,5,8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUXPPOLMBBUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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